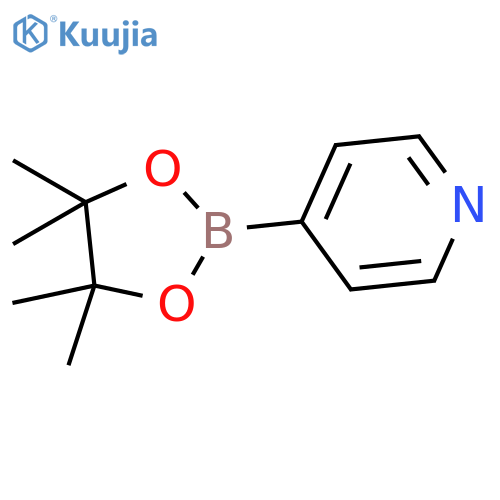Cas no 181219-01-2 (4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

181219-01-2 structure
商品名:4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS番号:181219-01-2
MF:C11H16BNO2
メガワット:205.061243057251
MDL:MFCD01319051
CID:66172
PubChem ID:87558954
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-(4-Pyridyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-Pyridylboronic acid pinacol ester
- 4-Pyridineboronic acid pinacol ester
- 4-Pyridineboronic Ac
- Pyridine-4-boronic acid pinacol ester
- Pyridine-4-boronic acid pinacolate
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine
- pyridin-4-ylboronic acid,pinacol ester
- pyridine-4-boronic pinacol ester
- pyridine-4-boronic pinacolate
- 2-(4-Pyridyl)-4,4,5,5-tetramethyl-1,3-dioxaborolane
- 2-(Pyridin-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- AKOS BRN-0440
- 4-Pyridineboronic acid picol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxa
- 4-PYRIDINEBORONIC ACID, PINACOL ESTER
- PYRIDIN-4-YLBORONIC ACID, PINACOL ESTER
- 4-Pyridineboronic acid pinacol ester 97%
- Pyridine-4-boronic acid, pinacol ester
- 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- pyridine-4-boronic acid pinacol cyclic ester
- Pyridine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- 4-(4,4
-
- MDL: MFCD01319051
- インチ: 1S/C11H16BNO2/c1-10(2)11(3,4)15-12(14-10)9-5-7-13-8-6-9/h5-8H,1-4H3
- InChIKey: NLTIETZTDSJANS-UHFFFAOYSA-N
- ほほえんだ: O1B(C2C([H])=C([H])N=C([H])C=2[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]
- BRN: 7919059
計算された属性
- せいみつぶんしりょう: 205.12700
- どういたいしつりょう: 205.127
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 31.4
じっけんとくせい
- 色と性状: 白色固体
- 密度みつど: 1.03
- ゆうかいてん: 150.0 to 154.0 deg-C
- ふってん: 300.9℃ at 760 mmHg
- フラッシュポイント: 135.8℃
- 屈折率: 1.489
- すいようせい: 不溶性
- PSA: 31.35000
- LogP: 1.38080
- ようかいせい: 水に溶けない
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:

- セキュリティ用語:S26;S36
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
- ちょぞうじょうけん:Store long-term at -20°C
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052046-5g |
Pyridine-4-boronic acid pinacol ester |
181219-01-2 | 98% | 5g |
¥61 | 2023-04-15 | |
| Enamine | EN300-69714-0.1g |
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
181219-01-2 | 95% | 0.1g |
$19.0 | 2023-07-08 | |
| ChemScence | CS-W002770-100g |
Pyridine-4-boronic acid pinacol ester |
181219-01-2 | ≥98.0% | 100g |
$174.0 | 2022-04-27 | |
| Enamine | EN300-69714-100.0g |
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
181219-01-2 | 95% | 100.0g |
$549.0 | 2023-07-08 | |
| TRC | P991375-5000mg |
4-Pyridineboronic Acid Pinacol Ester |
181219-01-2 | 5g |
$316.00 | 2023-05-17 | ||
| Chemenu | CM133955-500g |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
181219-01-2 | 95%+ | 500g |
$941 | 2023-02-18 | |
| Enamine | EN300-69714-0.05g |
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
181219-01-2 | 95% | 0.05g |
$19.0 | 2023-07-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052046-100g |
Pyridine-4-boronic acid pinacol ester |
181219-01-2 | 98% | 100g |
¥1185 | 2023-04-15 | |
| eNovation Chemicals LLC | D689380-500g |
4-Pyridineboronic Acid Pinacol Ester |
181219-01-2 | >97% | 500g |
$555 | 2024-07-20 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P42360-5g |
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
181219-01-2 | 5g |
¥118.0 | 2021-09-08 |
4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 関連文献
-
Jiajia Yang,Jack K. Clegg,Qibai Jiang,Xiaoming Lui,Hong Yan,Wei Zhong,Jonathon E. Beves Dalton Trans. 2013 42 15625
-
Jingjing Yang,Xing Liu,Zemei Liu,Long Wang,Jing Sun,Zhen Guo,Huixia Xu,Hua Wang,Bo Zhao,Guohua Xie J. Mater. Chem. C 2020 8 2442
-
Manish Kumar Dinker,Kan Zhao,Song Liu,Shi-Chao Qi,Yu-Xia Li,Gong-Ping Liu,Lifeng Ding,Xiao-Qin Liu,Lin-Bing Sun J. Mater. Chem. A 2022 10 16204
-
Muhammad Rafiq,Jianhua Jing,Yuanying Liang,Zhicheng Hu,Xi Zhang,Haoran Tang,Li Tian,Yingwei Li,Fei Huang Polym. Chem. 2021 12 1498
-
Yueyan Zhang,Kun Zhou,Huaiyu Jiang,Suikun Zhang,Bingjie Zhang,Mengying Guo,Gang He J. Mater. Chem. A 2021 9 18369
181219-01-2 (4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) 関連製品
- 329214-79-1(3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 675576-26-8(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (>85%))
- 1082947-07-6(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)
- 896843-77-9(2-2-amino-5-(3-methoxyphenoxy)pyrimidin-4-yl-5-(2-chlorophenyl)methoxyphenol)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:181219-01-2)4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

清らかである:99%
はかる:500g
価格 ($):454.0